2-(Difluoromethyl)-5-fluorobenzene-1-sulfonylchloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Difluoromethyl)-5-fluorobenzene-1-sulfonylchloride is a chemical compound that has garnered significant interest in various fields of scientific research. This compound is characterized by the presence of difluoromethyl and fluorobenzene groups attached to a sulfonyl chloride moiety. The unique structural features of this compound make it a valuable intermediate in organic synthesis and various industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method involves the reaction of 2-(Difluoromethyl)-5-fluorobenzene with chlorosulfonic acid under controlled conditions to yield the desired sulfonyl chloride derivative . The reaction is usually carried out at low temperatures to prevent decomposition and ensure high yield.
Industrial Production Methods: Industrial production of this compound often employs continuous flow reactors to maintain precise control over reaction conditions. This method enhances the efficiency and scalability of the synthesis process, making it suitable for large-scale production .
Chemical Reactions Analysis
Types of Reactions: 2-(Difluoromethyl)-5-fluorobenzene-1-sulfonylchloride undergoes various chemical reactions, including:
Substitution Reactions: The sulfonyl chloride group can be substituted with nucleophiles such as amines, alcohols, and thiols to form sulfonamide, sulfonate, and sulfonothioate derivatives.
Oxidation and Reduction Reactions: The compound can be oxidized to form sulfonic acids or reduced to form sulfinic acids.
Common Reagents and Conditions:
Substitution Reactions: Typically carried out in the presence of a base such as triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction.
Oxidation Reactions: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Major Products:
Sulfonamide Derivatives: Formed by the reaction with amines.
Sulfonate Esters: Formed by the reaction with alcohols.
Sulfonothioate Derivatives: Formed by the reaction with thiols.
Scientific Research Applications
2-(Difluoromethyl)-5-fluorobenzene-1-sulfonylchloride has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2-(Difluoromethyl)-5-fluorobenzene-1-sulfonylchloride involves its ability to act as an electrophile due to the presence of the sulfonyl chloride group. This electrophilic nature allows it to react with nucleophiles, leading to the formation of various derivatives. The difluoromethyl group enhances the compound’s stability and reactivity, making it a versatile intermediate in organic synthesis .
Comparison with Similar Compounds
- 2-(Difluoromethyl)-5-chlorobenzene-1-sulfonylchloride
- 2-(Difluoromethyl)-5-bromobenzene-1-sulfonylchloride
- 2-(Difluoromethyl)-5-iodobenzene-1-sulfonylchloride
Comparison: Compared to its analogs, 2-(Difluoromethyl)-5-fluorobenzene-1-sulfonylchloride exhibits unique properties due to the presence of the fluorine atom. The fluorine atom increases the compound’s lipophilicity and metabolic stability, making it more suitable for pharmaceutical applications . Additionally, the difluoromethyl group provides a balance between hydrophobicity and hydrogen bond donor ability, which is advantageous in drug design .
Properties
Molecular Formula |
C7H4ClF3O2S |
---|---|
Molecular Weight |
244.62 g/mol |
IUPAC Name |
2-(difluoromethyl)-5-fluorobenzenesulfonyl chloride |
InChI |
InChI=1S/C7H4ClF3O2S/c8-14(12,13)6-3-4(9)1-2-5(6)7(10)11/h1-3,7H |
InChI Key |
BNLCJSDLXZIOFN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1F)S(=O)(=O)Cl)C(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.